molecular formula C10H10N2O2 B13920290 Methyl (2-cyano-3-methylphenyl)carbamate

Methyl (2-cyano-3-methylphenyl)carbamate

Cat. No.: B13920290
M. Wt: 190.20 g/mol
InChI Key: IRFWQYYGUPAVDX-UHFFFAOYSA-N
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Description

Methyl (2-cyano-3-methylphenyl)carbamate is an organic compound that belongs to the carbamate family It is characterized by the presence of a carbamate group (-NHCOO-) attached to a methyl-substituted phenyl ring with a cyano group (-CN) at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-cyano-3-methylphenyl)carbamate typically involves the reaction of 2-cyano-3-methylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

[ \text{2-Cyano-3-methylphenol} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert solvent such as toluene or dichloromethane, and a catalyst such as triethylamine may be used to facilitate the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-cyano-3-methylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various carbamate derivatives.

Scientific Research Applications

Methyl (2-cyano-3-methylphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2-cyano-3-methylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. For example, carbamates are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to an accumulation of acetylcholine and subsequent disruption of nerve signal transmission .

Comparison with Similar Compounds

Methyl (2-cyano-3-methylphenyl)carbamate can be compared with other carbamate compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl N-(2-cyano-3-methylphenyl)carbamate

InChI

InChI=1S/C10H10N2O2/c1-7-4-3-5-9(8(7)6-11)12-10(13)14-2/h3-5H,1-2H3,(H,12,13)

InChI Key

IRFWQYYGUPAVDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)OC)C#N

Origin of Product

United States

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